molecular formula C16H15FN2O3 B15319168 Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate

Cat. No.: B15319168
M. Wt: 302.30 g/mol
InChI Key: NVFZNTUOXHQSPO-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a carbamoyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-fluoroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, under controlled conditions.

    Coupling with Benzoic Acid Derivative: The carbamoyl intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Hydrolysis: 4-{[(4-fluorophenyl)carbamoyl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-{[(4-fluorophenyl)amino]methyl}benzoate.

Scientific Research Applications

Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the carbamoyl group can form hydrogen bonds, stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-chlorophenyl)carbamoyl]amino}benzoate
  • Ethyl 4-{[(4-bromophenyl)carbamoyl]amino}benzoate
  • Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate

Uniqueness

Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C16H15FN2O3

Molecular Weight

302.30 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-3-7-13(8-4-11)18-16(21)19-14-9-5-12(17)6-10-14/h3-10H,2H2,1H3,(H2,18,19,21)

InChI Key

NVFZNTUOXHQSPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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